molecular formula C12H19N B1296185 Benzenemethanamine, N-pentyl- CAS No. 25468-43-3

Benzenemethanamine, N-pentyl-

Cat. No.: B1296185
CAS No.: 25468-43-3
M. Wt: 177.29 g/mol
InChI Key: GSSNBCHDTWIOLI-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-pentyl-, also known as N-pentylbenzylamine, is a chemical compound with the molecular formula C12H19N. It is a derivative of benzylamine where the amino group is substituted with a pentyl group. This compound is used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenemethanamine, N-pentyl-, can be synthesized through several methods. One common method involves the reaction of benzyl chloride with pentylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloroethane or ethanol .

Industrial Production Methods

In industrial settings, the production of Benzenemethanamine, N-pentyl-, often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-pentyl-, undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used.

Major Products Formed

The major products formed from these reactions include amides, nitriles, primary amines, and various substituted derivatives .

Scientific Research Applications

Benzenemethanamine, N-pentyl-, has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug discovery and development.

    Industry: It is used in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanamine, N-methyl-: This compound has a similar structure but with a methyl group instead of a pentyl group.

    Benzenemethanamine, N-isopropyl-: This compound has an isopropyl group instead of a pentyl group.

Uniqueness

Benzenemethanamine, N-pentyl-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its longer alkyl chain compared to similar compounds can influence its solubility, reactivity, and biological activity .

Properties

IUPAC Name

N-benzylpentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-2-3-7-10-13-11-12-8-5-4-6-9-12/h4-6,8-9,13H,2-3,7,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSNBCHDTWIOLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00180154
Record name Benzenemethanamine, N-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25468-43-3
Record name Benzenemethanamine, N-pentyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025468433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC100316
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100316
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenemethanamine, N-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The present invention also provides a process for the synthesis of 3-[N-(methylpentyl)amino]propionic acid (III) wherein N-methylbenzylamine is reacted with 1-bromo pentane in presence of a base like potassium carbonate, sodium carbonate, sodium bicarbonate, potassium bicarbonate preferably potassium carbonate to get N-methyl, N-pentyl benzyl amine (VI) which is subjected to debenzylation using 10% Pd/C as catalyst in an alcoholic solvent to get N-methyl, N-pentylamine (V) which is isolated in pure form as an acid addition salt of an organic acid such as fumaric acid, citric acid, maleic acid, edetic acid preferably it is isolated as an oxalate salt. Compound (V) is reacted with methyl-3-halopropionate like methyl 3-chloro propionate, methyl-3-bromo propionate, methyl 3-iodo propionate more preferably methyl-3-bromo propionate in a suitable solvent preferably toluene in the presence of a base preferably potassium carbonate at a temperature ranging from 25° C. to 80° C. preferably at 70° C. to get 3-[N-(methylpentyl)amino]propionate (IV), which is further hydrolyzed to give 3-[N-(methylpentyl)amino]propionic acid hydrochloride (III) which is the key intermediate for the synthesis of Ibandronate sodium.
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